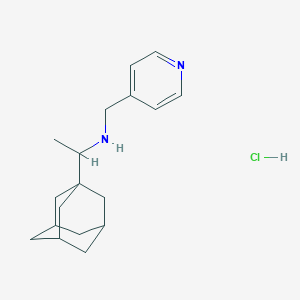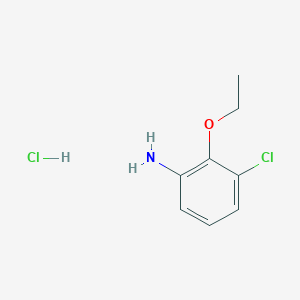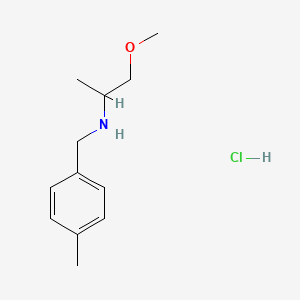
(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activity
- Georgiadis (1976) conducted a study on derivatives of pyran-3(4H)-one, revealing significant antimicrobial activity and superior coccidiostatic properties compared to the starting material. Although not directly involving (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, this research highlights the potential of related compounds in treating microbial infections and coccidiosis in poultry (Georgiadis, 1976).
Electrophilic Amination and Asymmetric Hydroboration
- Knight et al. (1997) explored the electrophilic amination of catecholboronate esters, a process potentially relevant to the synthesis of compounds like this compound. This research contributes to understanding the synthesis routes for such compounds (Knight et al., 1997).
Analgesic Activity
- Rádl et al. (2000) investigated substituted benzofurans and benzothiophenes, leading to compounds with considerable analgesic activity. This study suggests the potential of related compounds, including this compound, in pain management (Rádl et al., 2000).
Pharmaceutical Manufacturing Processes
- Shi et al. (2015) developed a pharmaceutical manufacturing process for a benzylpurine compound, highlighting the potential applications in large-scale pharmaceutical production. This research underscores the importance of efficient synthesis methods for related compounds (Shi et al., 2015).
Nucleoside Transport Inhibition
- Tromp et al. (2004) explored the replacement of the ribose moiety by substituted benzyl groups in nucleoside transport inhibitors. This research could be relevant to understanding how derivatives of this compound might interact with nucleoside transport mechanisms (Tromp et al., 2004).
Carcinogenicity Studies
- Miller et al. (1957) investigated the carcinogenicity of various fluoro and other derivatives in rats, providing insights into the potential health risks associated with related compounds (Miller et al., 1957).
Synthesis of Fluorinated Compounds
- Ghosh et al. (2009) synthesized alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block, which could have implications for the synthesis of this compound (Ghosh et al., 2009).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYIAEXWPJHPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



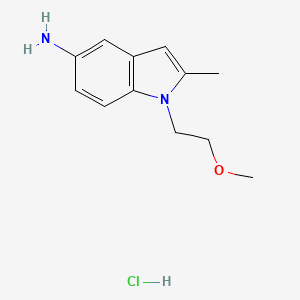
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)
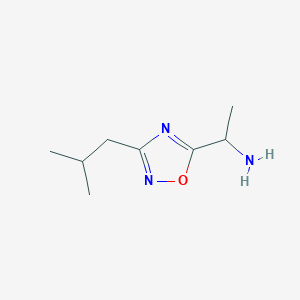


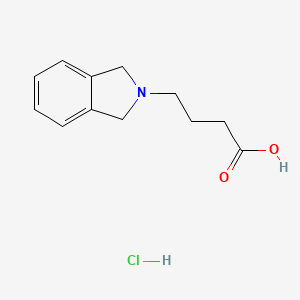
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/structure/B3088435.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/structure/B3088445.png)
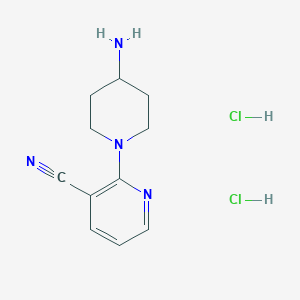
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B3088457.png)

